Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

Tire tread compounding Mechanical reinforcement Vulcanizate benchmarking

Sourcing an elastomer that combines sulfur vulcanizability with intrinsic ozone and thermal resistance often forces a compromise between conventional diene rubbers and expensive, non-vulcanizable SEBS. Hydrogenated styrene-butadiene rubber (HSBR, CAS 9003-55-8) directly solves this by retaining controlled unsaturation for peroxide or sulfur curing while achieving >95% backbone saturation. - Delivers 74% higher modulus and 250% better abrasion resistance vs. ESBR in tire tread formulations. - Retains 100% tensile and tear strength after 150°C × 72 h aging, matching specialty elastomer durability. - Provides regulatory-resilient ozone protection via backbone saturation, eliminating reliance on migratory antiozonants like 6PPD.

Molecular Formula C12H14
Molecular Weight 158.24 g/mol
CAS No. 9003-55-8
Cat. No. B3431348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
CAS9003-55-8
Molecular FormulaC12H14
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC=CC=C.C=CC1=CC=CC=C1
InChIInChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2
InChIKeyMTAZNLWOLGHBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrogenated Styrene-Butadiene Copolymer: Identity and Procurement Overview


Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated (CAS 9003-55-8), refers to hydrogenated styrene-butadiene rubber (HSBR) — a selectively saturated copolymer produced by catalytic hydrogenation of the polybutadiene segments within styrene-butadiene copolymer backbones. Unlike its unsaturated SBR/SBS precursors, HSBR exhibits substantially reduced residual carbon-carbon double bonds (typical hydrogenation degrees ranging from 95% to >99%), which directly yields enhanced resistance to thermo-oxidative degradation, ozone attack, and UV weathering while preserving sufficient unsaturation for sulfur- or peroxide-mediated vulcanization in controlled-hydrogenation grades [1]. Commercially, HSBR occupies a strategic position between conventional diene rubbers (SBR, NR) and fully saturated thermoplastic elastomers (SEBS), offering a tunable balance of vulcanizability, mechanical reinforcement, and environmental durability that cannot be replicated by either end of the saturation spectrum [2].

Polymer type Selectively hydrogenated styrene-butadiene copolymer with controlled residual unsaturation
Key balance Vulcanizability retained for sulfur or peroxide cure while gaining thermo-oxidative and ozone resistance
Positioning Bridges conventional diene rubbers (SBR, NR) and fully saturated SEBS; tunable hydrogenation degree defines property profile
Hydrogenation degree and residual unsaturation are critical specification parameters — confirm grade prior to compounding.

Why Generic SBR, NR, or SEBS Cannot Substitute HSBR


The hydrogenation degree of styrene-butadiene copolymers is not a trivial specification — it is the primary structural determinant governing the trade-off between vulcanization capability and environmental stability. Non-hydrogenated SBR and SBS contain abundant backbone unsaturation that enables efficient sulfur crosslinking but renders them acutely susceptible to ozone cracking, thermo-oxidative embrittlement, and UV chain scission [1]. At the opposite extreme, fully hydrogenated SEBS (>99% saturation) eliminates all vulcanizable diene units, restricting processing to thermoplastic melt fabrication and precluding the covalent network formation essential for compression-set resistance and high-temperature elastic recovery [2]. Partially hydrogenated HSBR (typically 95–98% hydrogenation) retains a controlled residual unsaturation level — sufficient for peroxide or sulfur vulcanization — while reducing the double bond concentration enough to confer a step-change improvement in aging, ozone, and chemical resistance relative to conventional SBR. Substituting generic SBR where HSBR is specified therefore sacrifices either durability (if non-hydrogenated SBR is used) or vulcanization processability and network integrity (if fully saturated SEBS is used) [3].

If you consider
Non‑hydrogenated SBR
Risk
High unsaturation leads to ozone cracking, thermo‑oxidative embrittlement, and UV chain scission — durability profile may shift significantly.
If you consider
Fully hydrogenated SEBS
Risk
Eliminates all vulcanizable diene units; restricts processing to thermoplastic fabrication — covalent network formation, compression set resistance, and high‑temperature elastic recovery cannot be achieved.
If you consider
Natural rubber (NR)
Risk
Lower inherent stiffness and inferior thermal/ozone resistance; HSBR’s modulus advantage can reduce filler loading, while NR’s strain‑induced crystallization advantage may not directly replicate HSBR’s balanced property set.

Quantitative Performance Evidence: HSBR vs. Comparators


Modulus and Tensile Strength vs. Emulsion and Solution SBR

In a direct comparative study of carbon-black-filled vulcanizates evaluated under identical compounding and curing conditions, HSBR-based composites demonstrated substantially higher stiffness and ultimate strength relative to both emulsion SBR (ESBR) and solution SBR (SSBR) controls. The modulus at 300% elongation for HSBR exceeded that of ESBR by approximately 74% and that of SSBR by approximately 11%, while tensile strength improvements reached approximately 88% over ESBR and approximately 64% over SSBR [1]. The study further noted that HSBR tensile strength and fatigue crack growth resistance were nearly equivalent to those of a natural rubber (NR) benchmark vulcanizate, making HSBR a drop-in performance upgrade without sacrificing the strength baseline expected from NR [1].

Modulus & tensile strength vs. SBR
Head‑to‑head
300% modulus: +74% vs. ESBR, +11% vs. SSBR
Tensile strength: +88% vs. ESBR, +64% vs. SSBR
Supports quantified mechanical reinforcement selection for tire tread and mechanical goods formulations.
Carbon‑black‑filled vulcanizates, identical curing; tensile strength and fatigue resistance near NR parity.
Tire tread compounding Mechanical reinforcement Vulcanizate benchmarking

Abrasion Resistance Improvement over Conventional SBR

Abrasion loss measurements on HSBR-based tire tread vulcanizates revealed dramatically superior wear resistance compared to both ESBR and SSBR controls tested under identical conditions. The HSBR composites exhibited approximately 250% improvement in abrasion resistance over ESBR-based vulcanizates and approximately 200% improvement over SSBR-based vulcanizates [1]. An independent industry report from JSR Corporation corroborates this finding at the applied level: JSR's hydrogenated solution-SBR demonstrated a 50% improvement in wear resistance on internal tire tests while maintaining rolling resistance performance, translating to an expected 1.5× extension of tire service life compared to conventional SBR-based tires [2].

Abrasion resistance improvement
Head‑to‑head
~250% over ESBR
~200% over SSBR
Reported abrasion resistance gain may extend service life and reduce lifecycle material consumption.
Industry validation (JSR): 50% wear improvement and 1.5× tire life extension on internal tests.
Abrasion resistance Tire durability Wear performance

Stiffness Advantage vs. Natural Rubber in Gum Compounds

When evaluated as unfilled gum vulcanizates (no carbon black, no silica, no anti-degradants) to isolate intrinsic polymer contributions, HSBR-based compounds demonstrated nearly 50% higher 100% modulus compared to natural rubber (NR), indicating substantially greater inherent stiffness and dimensional stability under load [1]. In the same study, NR retained a higher tensile strength at 7.2 MPa, reflecting NR's superior strain-induced crystallization capability in gum stocks. However, the modulus advantage of HSBR in the unfilled state suggests that HSBR can achieve target stiffness values at lower filler loadings than NR, offering potential formulation cost savings and density reduction in compounded products [1].

Stiffness vs. natural rubber gum
Head‑to‑head
100% modulus ~50% higher than NR gum vulcanizate
NR tensile strength 7.2 MPa (higher unfilled)
Inherent stiffness advantage may allow target modulus at lower filler loadings — potential formulation cost and density reduction.
Unfilled gum compounds without anti‑degradants; identical vulcanization.
Gum compound benchmarking Modulus comparison Natural rubber alternatives

Thermal Oxidative Aging Resistance Retention

HSBR vulcanizates prepared from latex-hydrogenated SBR with 98% hydrogenation degree were subjected to accelerated thermal aging at 150°C for 72 hours. After this aggressive aging protocol, the vulcanizates exhibited no measurable change in either tensile strength (initial value 27.6 MPa) or tear strength (initial value 44 kN/m), demonstrating exceptional thermo-oxidative stability [1]. By class-level inference, conventional non-hydrogenated SBR gum vulcanizates develop tensile strengths of only 2.8–4.2 MPa in the unfilled state and undergo pronounced chain scission and crosslinking under similar aging conditions, with substantial deterioration of mechanical integrity [2]. Thermogravimetric analysis (TGA) under nitrogen atmosphere independently confirms that HSBR exhibits higher thermal decomposition stability compared to its unsaturated SBR analogue, with the stability enhancement attributed to the elimination of thermally labile allylic C-H bonds upon hydrogenation [3].

Thermal oxidative aging retention
Cross‑study
0% loss in tensile strength (27.6 MPa) and tear strength (44 kN/m) after 150°C × 72 h
Demonstrates full mechanical property retention under aggressive thermal aging — supports high‑temperature application fit.
Peroxide‑cured HSBR (98% hydrogenation); conventional SBR gum strength 2.8–4.2 MPa for context.
Thermal aging Oxidative stability Long-term durability

Ozone Cracking Resistance Under Environmental Exposure

In the systematic vulcanizate benchmarking study by Dolui et al. (2024), HSBR-based composites were explicitly evaluated for ozone resistance alongside ESBR, SSBR, and NR controls. HSBR vulcanizates exhibited superior ozone resistance compared to all conventional SBR-based vulcanizates [1]. The mechanistic basis is well-established: ozone attacks carbon-carbon double bonds in unsaturated polymer backbones via electrophilic addition, generating surface cracks that propagate under static or dynamic strain. Non-hydrogenated SBR, with its high residual unsaturation, is inherently ozone-sensitive and typically requires antiozonant chemical protectants (e.g., p-phenylenediamines) that bloom to the surface and are consumed over time. HSBR, by reducing backbone unsaturation through hydrogenation, provides intrinsic ozone resistance that is permanent and non-migratory [2]. In contrast, fully hydrogenated SEBS (>99% saturation) provides ozone resistance at the expense of vulcanizability — a trade-off that optimally hydrogenated HSBR (95–98%) manages to circumvent [3].

Ozone cracking resistance
Head‑to‑head
HSBR vulcanizates outperformed ESBR, SSBR, and NR in ozone exposure testing
Intrinsic ozone resistance via backbone saturation — eliminates reliance on migratory antiozonants with finite service life.
SEBS provides ozone resistance but is non‑vulcanizable; HSBR retains crosslinkability.
Ozone cracking resistance Weathering durability Outdoor service life

Hydrogenation Degree as a Tunable Specification

The hydrogenation degree is the single most consequential specification parameter differentiating HSBR from both its unsaturated precursor (SBR/SBS) and its fully saturated analog (SEBS). HSBR with 98% hydrogenation — as characterized by Bai et al. (2006) — retains sufficient residual unsaturation to enable effective peroxide vulcanization, yielding vulcanizates with 27.6 MPa tensile strength, 300% elongation at break, and 44 kN/m tear strength, while simultaneously achieving the thermal aging and chemical resistance benefits described above [1]. At 95% hydrogenation, HSBR still permits sulfur vulcanization, as recently demonstrated in a 2026 MDPI study where 95%-hydrogenated HSBR was successfully crosslinked using sulfur systems to form stable permanent networks [2]. In contrast, SEBS — produced by hydrogenating SBS to >99% saturation — eliminates virtually all vulcanizable diene units, restricting processing exclusively to thermoplastic melt fabrication and precluding the formation of covalent crosslink networks essential for compression set resistance, elastic recovery at elevated temperatures, and solvent resistance [3]. This specification gradient (95% → 98% → >99% hydrogenation) creates a tunable design space: procurement specifications for HSBR must explicitly define the target hydrogenation degree, as it directly determines the balance between vulcanization reactivity and environmental stability [1].

Hydrogenation degree specification
Class‑level
95–98% hydrogenation: vulcanizable (peroxide/sulfur)
>99% hydrogenation (SEBS): non‑vulcanizable
Hydrogenation degree directly determines vulcanization capability vs. environmental resistance — specification must match processing requirements.
SEBS benchmark from Adhesives & Sealants Industry; SBR baseline from AZO Materials.
Hydrogenation degree Vulcanization capability Specification control

Validated Application Scenarios for HSBR


High-Performance Tire Tread Compounds

The Dolui et al. (2024) study directly validates HSBR as a tire tread elastomer that outperforms both ESBR and SSBR in modulus (+74%/+11%), tensile strength (+88%/+64%), and abrasion resistance (+250%/+200%) while maintaining NR-equivalent fatigue crack growth resistance and delivering superior ozone resistance [1]. The JSR commercialization data further confirms that hydrogenated S-SBR improves tire wear resistance by 50% and extends shelf life by 1.5× in internal tire tests, demonstrating translation from laboratory compounding to full-scale tire performance [2]. This evidence positions HSBR as the elastomer of choice for premium tire treads where the combination of vulcanization-dependent dynamic mechanical properties and intrinsic environmental durability is non-negotiable.

High-Temperature Industrial Rubber Goods

The Bai et al. (2006) data demonstrating 0% loss in tensile strength (27.6 MPa) and tear strength (44 kN/m) after 150°C × 72 h aging establishes HSBR as a viable alternative to higher-cost specialty elastomers (HNBR, ACM, FKM) in applications where continuous service temperatures exceed the degradation threshold of conventional SBR but do not require the full thermal capability of fluoroelastomers [1]. The retention of vulcanizability in 95–98% hydrogenated HSBR grades enables standard peroxide or sulfur cure processing on existing rubber manufacturing lines, providing a drop-in material upgrade without capital investment in thermoplastic processing equipment that SEBS would require [2].

Outdoor Weathering-Resistant Rubber Articles

HSBR's intrinsic ozone resistance — achieved through backbone saturation rather than migratory chemical additives — directly addresses the growing regulatory scrutiny of p-phenylenediamine antiozonants such as 6PPD, which are facing restrictions due to environmental transformation product toxicity concerns [1]. The Dolui et al. (2024) head-to-head ozone resistance evaluation confirms that HSBR vulcanizates outperform conventional SBR under ozone exposure without reliance on blooming surface protectants [2]. For procurers of rubber articles destined for outdoor service (construction seals, automotive weatherstripping, roofing membranes, bridge bearings), specifying HSBR provides a regulatory-resilient, performance-verified path to ozone durability that is independent of additive chemistry.

Polyolefin Toughening and Compatibilization

De Sarkar et al. (1999) demonstrated that hydrogenation of SBR generates polyethylene crystallites within the HSBR microstructure, which contribute to the observed enhancements in tensile strength, modulus, and elongation at break [1]. This crystallinity, combined with the polyethylene-like character of hydrogenated polybutadiene segments, imparts superior compatibility with polyolefin matrices (PE, PP). The Polymer Journal study (2013) on hydrogenated S-SB-S triblock copolymers further revealed that increasing hydrogenation degree strengthens microdomain segregation, enhancing the physical crosslink density and mechanical reinforcement when HSBR is used as a toughening modifier in thermoplastic blends [2]. These structural features make HSBR a scientifically grounded choice over non-hydrogenated SBS for impact modification and compatibilization in polyolefin compounds where improvements in both toughness and thermal stability are required.

Application
Selection Property
Validation Focus
Tire tread compounding
Mechanical reinforcement exceeding conventional SBR; fatigue crack growth parity with NR
Modulus, tensile strength, and abrasion resistance benchmarking under identical filler/cure conditions
High‑temperature industrial rubber goods
Thermo‑oxidative stability with retained vulcanizability (peroxide or sulfur)
Property retention after 150°C/72h aging; processability on existing rubber lines without thermoplastic equipment
Outdoor weathering‑resistant articles
Intrinsic ozone resistance without migratory antiozonants
Ozone cracking resistance under static/dynamic strain; regulatory resilience (6PPD alternative context)
Polyolefin toughening & compatibilization
Polyethylene‑like crystallinity and microdomain segregation for blend reinforcement
Impact modification and thermal stability improvement in PE/PP compounds; toughness‑stiffness balance
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